tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor modulation

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1713476-90-4) is a densely functionalized, bicyclic heterocycle belonging to the 3-amino-pyrrolo[3,4-c]pyrazole family. With a molecular formula of C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g·mol⁻¹, the compound features a tert-butyloxycarbonyl (Boc) protecting group at the N5 position, a primary amino group at C3, and a distinctive N2-ethyl substituent.

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
Cat. No. B13004979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCN1C(=C2CN(CC2=N1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H20N4O2/c1-5-16-10(13)8-6-15(7-9(8)14-16)11(17)18-12(2,3)4/h5-7,13H2,1-4H3
InChIKeyHRBWETBZSHUVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate – Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1713476-90-4) is a densely functionalized, bicyclic heterocycle belonging to the 3-amino-pyrrolo[3,4-c]pyrazole family . With a molecular formula of C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g·mol⁻¹, the compound features a tert-butyloxycarbonyl (Boc) protecting group at the N5 position, a primary amino group at C3, and a distinctive N2-ethyl substituent . The 3-amino-pyrrolo[3,4-c]pyrazole core is recognized as a privileged ATP-competitive kinase inhibitor scaffold, structurally distinct from indolocarbazole and bisindolylmaleimide chemotypes [1]. Commercial sourcing is established at purities of ≥95% (AKSci) and 97% (Leyan), supporting immediate deployment in medicinal chemistry campaigns .

Why Generic Substitution of tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate Fails – Regiochemical and Physicochemical Drivers of Divergent Behaviour


The pyrrolo[3,4-c]pyrazole scaffold embeds three differentiable nitrogen loci (N1, N2, N5) and two fusion carbons, generating a family of regioisomeric and substitutional analogs that are not functionally interchangeable. The N2-ethyl substituent of the title compound is a key regiochemical determinant: it shifts the hydrogen-bond donor count from 2 (in the common N-unsubstituted analog, CAS 1204415-47-3) to 1, reduces topological polar surface area, and increases lipophilicity (XLogP3-AA 0.5 vs 0.2) [1][2]. These molecular features directly modulate ATP-binding site complementarity, permeability, and metabolic stability—meaning that procurement of a non-ethyl or N1-protected congener will deliver a different selectivity signature and physicochemical trajectory in the same biological assay [3][4]. The Boc group at N5 is a strategic orthogonal protecting group that permits late-stage diversification at the pyrrolidine nitrogen, defining the compound's utility as a versatile, regio-defined intermediate for parallel library synthesis targeting specific kinase isoforms .

Product-Specific Quantitative Evidence Guide for tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate


N2-Ethyl Substitution Reduces Hydrogen-Bond Donor Count Relative to the Common N-Unsubstituted Analog – Impact on Target Engagement

The target compound carries an ethyl substituent at the N2 position of the pyrazole ring, which converts the pyrazole NH (present in the analog CAS 1204415-47-3) into an N-ethyl tertiary amine. This structural modification reduces the hydrogen-bond donor (HBD) count from 2 to 1 and increases the computed XLogP3-AA from 0.2 to 0.5, while retaining the same number of hydrogen-bond acceptors (4) [1][2]. In the context of ATP-competitive kinase inhibition, a lower HBD count paired with higher lipophilicity can enhance passive membrane permeability and alter the hydrogen-bond network within the kinase hinge region, directly affecting isoform selectivity [3].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor modulation

Regiochemical Differentiation: N2-Ethyl vs. N1-Ethoxycarbonyl Control of the Pyrazole Ring Electronics and Steric Environment

A close structural analog, 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate (CAS 398495-65-3), places an ethoxycarbonyl group at N1 instead of the ethyl group at N2. This substitution changes the pyrazole ring electronics from electron-donating (N2-ethyl) to electron-withdrawing (N1-carbamate), which shifts the pKa of the adjacent amino group and alters the molecular dipole . The computed pKa of the N1-ethoxycarbonyl analog is 2.44±0.20, predicting a substantially different protonation state at physiological pH compared with the N2-ethyl target compound, whose amino group pKa is expected to be >7 based on class-level inference from 3-aminopyrazole systems [1]. These electronic differences directly translate to divergent hinge-binding geometries in the kinase ATP pocket.

Regiochemistry Kinase selectivity Structure-activity relationship

Boc Protection at N5 Enables Orthogonal Deprotection Strategy Unavailable in Non-Boc or N1-Protected Analogs

The tert-butyloxycarbonyl (Boc) group at the N5 position of the pyrrolidine ring provides a chemically orthogonal protecting group that is cleavable under mild acidic conditions (TFA, HCl/dioxane), leaving the N2-ethyl and C3-amino functionalities intact. In contrast, the N1-ethoxycarbonyl analog (CAS 398495-65-3) carries an additional base-labile carbamate that competes for cleavage conditions, complicating sequential deprotection strategies in library synthesis . The target compound's single Boc protection is documented as the standard storage form (2–8°C, dry conditions) by multiple vendors, with purity specifications of 95–97%, confirming batch-to-batch reliability for multi-step synthesis campaigns .

Solid-phase synthesis Protecting group strategy Medicinal chemistry diversification

Class-Level PKC Kinase Inhibition Endowed by the 3-Amino-Pyrrolo[3,4-c]pyrazole Scaffold – Baseline Activity Context

The 3-amino-pyrrolo[3,4-c]pyrazole chemotype has been pharmacologically validated as a class of potent, ATP-competitive PKC inhibitors with selectivity over other protein kinases. A representative compound from this series, PF-04577806, demonstrated oral bioavailability and significant reduction of retinal vascular leakage in a streptozotocin-induced diabetic rat model [1]. The patent literature (US 7141568 B2) describes extensive structure-activity relationships across this scaffold, confirming that substituent identity and position (including N1, N2, and C3 modifications) critically dictate isoform potency and selectivity profiles [2]. While the target compound itself has not been directly profiled in published enzymatic assays, its precise N2-ethyl, C3-amino, N5-Boc substitution pattern maps onto the fertile region of the patent SAR landscape, positioning it as a strategic intermediate for generating focused kinase inhibitor libraries.

PKC inhibition Diabetic complications Kinase selectivity

Best Research and Industrial Application Scenarios for tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate


Focused Kinase Inhibitor Library Synthesis Targeting PKC and Related AGC Kinase Family Members

The validated 3-amino-pyrrolo[3,4-c]pyrazole scaffold, combined with the unique N2-ethyl regioisomerism (single HBD, elevated logP), makes this compound a privileged starting point for synthesizing ATP-competitive kinase inhibitor libraries. The Boc group at N5 enables rapid parallel diversification via amide coupling, sulfonamide formation, or urea linkage after mild acidic deprotection, while the free C3-amino group can be further elaborated to explore hinge-binding interactions. Procurement of the N2-ethyl regioisomer, rather than the more common N-unsubstituted analog, biases the library toward compounds with improved passive permeability (XLogP3-AA 0.5 vs. 0.2), a critical parameter for cellular target engagement against intracellular kinases such as PKCβII, PKCδ, and PKCε [1][2].

Regioisomeric Probe Synthesis for Kinase Selectivity Profiling

Differential substitution at the N1 vs. N2 positions of the pyrazole ring is a well-established determinant of kinase isoform selectivity within the pyrrolo[3,4-c]pyrazole series [1]. Systematic procurement and parallel use of the target N2-ethyl compound alongside its N1-ethoxycarbonyl analog (CAS 398495-65-3) and N-unsubstituted counterpart (CAS 1204415-47-3) enables construction of a regioisomeric probe set. Direct comparison of these three scaffolds in the same biochemical assay panel (e.g., PKCα/β/γ/δ/ε selectivity profiling) allows medicinal chemistry teams to deconvolute the contribution of pyrazole N-substitution to kinase selectivity, a parameter that cannot be predicted computationally and requires empirical determination with precisely controlled chemical matter [2].

Late-Stage Diversification Intermediate in Diabetic Microvascular Complication Drug Discovery

Given the demonstrated in vivo efficacy of the 3-amino-pyrrolo[3,4-c]pyrazole class in ameliorating retinal vascular leakage in diabetic rat models [1], the target compound serves as a strategic late-stage diversification intermediate. The orthogonal Boc-N5 protection enables efficient conversion to diverse N5-substituted analogs (e.g., acyl, alkyl, sulfonyl) without perturbing the pharmacophoric N2-ethyl and C3-amino groups. This synthetic efficiency is critical for generating the large number of analogs required for multi-parameter optimization (potency, selectivity, solubility, metabolic stability) in a diabetic complication drug discovery program operating under tight timelines.

Chemical Biology Tool Compound Generation for Target Identification and Validation

The N2-ethyl substitution, by reducing HBD count and increasing lipophilicity relative to the N-unsubstituted analog, may enhance cell permeability and intracellular target engagement—properties essential for chemical probe development [1]. This compound can be functionalized at N5 (after Boc removal) with affinity tags (biotin, fluorophores) or photoaffinity labels for use in pull-down and chemical proteomics experiments aimed at identifying the full spectrum of cellular kinase targets engaged by the 3-amino-pyrrolo[3,4-c]pyrazole chemotype. Procurement at documented purity (95–97%) from established vendors ensures reproducible probe performance in cell-based target engagement assays [2].

Quote Request

Request a Quote for tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.